2,2-Dimethylpropanoyl isocyanide
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Overview
Description
2,2-Dimethylpropanoyl isocyanide is an organic compound characterized by the presence of an isocyanide functional group. Isocyanides, also known as isonitriles, are unique due to their unusual bonding and reactivity. The compound is notable for its applications in organic synthesis, particularly in multicomponent reactions.
Preparation Methods
The synthesis of 2,2-Dimethylpropanoyl isocyanide typically involves the formylation of a primary amine followed by dehydration. One common method is the Ugi reaction, which is a multicomponent reaction that combines an amine, an aldehyde, a carboxylic acid, and an isocyanide . Industrial production methods often involve the use of phosgene or its derivatives to convert amines into isocyanides .
Chemical Reactions Analysis
2,2-Dimethylpropanoyl isocyanide undergoes a variety of chemical reactions, including:
Oxidation and Reduction: Isocyanides can be oxidized to isocyanates or reduced to form amines.
Substitution Reactions: These reactions often involve nucleophiles such as alcohols and amines, leading to the formation of urethanes and ureas.
Multicomponent Reactions: The compound is widely used in multicomponent reactions like the Ugi reaction, which produces peptidomimetics and other complex molecules.
Common reagents used in these reactions include strong acids, bases, and various catalysts. The major products formed depend on the specific reaction conditions but often include heterocycles and other complex organic structures.
Scientific Research Applications
2,2-Dimethylpropanoyl isocyanide has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethylpropanoyl isocyanide involves its reactivity with nucleophiles and electrophiles. The compound can covalently modify enzymes by targeting active site cysteines, leading to the inhibition of essential metabolic pathways . This covalent binding disrupts the normal function of the enzymes, resulting in antimicrobial effects.
Comparison with Similar Compounds
2,2-Dimethylpropanoyl isocyanide is similar to other isocyanides such as tert-octylisocyanide and adamantyl isocyanide . it is unique due to its specific structure and reactivity. Unlike other isocyanides, it has a higher stability and can be used in a wider range of reactions. Similar compounds include:
- tert-Octylisocyanide
- Adamantyl Isocyanide
- Phenyl Isocyanide
These compounds share similar reactivity but differ in their physical properties and specific applications.
Properties
IUPAC Name |
2,2-dimethylpropanoyl isocyanide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-6(2,3)5(8)7-4/h1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTUABTMOVXBVAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)[N+]#[C-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60706899 |
Source
|
Record name | 2,2-Dimethylpropanoyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60706899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61915-49-9 |
Source
|
Record name | 2,2-Dimethylpropanoyl isocyanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60706899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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